molecular formula C19H19N2NaO3S B1140520 Pioglitazon CAS No. 105390-47-4

Pioglitazon

Katalognummer B1140520
CAS-Nummer: 105390-47-4
Molekulargewicht: 378.4 g/mol
InChI-Schlüssel: SQHZCSKYFSLBLG-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of pioglitazone and related glitazones involves complex chemical processes focusing on thiazolidinedione as a core structure. Synthetic strategies for manufacturing these drugs, including pioglitazone, often start with commercially available thiazolidine-2,4-dione (TZD) and involve several steps to incorporate various substituents required for the specific pharmacological activity of pioglitazone. These synthetic processes are aimed at achieving high purity and yield, considering the pharmacokinetic properties required for effective diabetes management (Sharma, Barde, & Rattan, 2020).

Wissenschaftliche Forschungsanwendungen

Prävention von Herz-Kreislauf-Erkrankungen

Pioglitazon hat sich als wirksam bei der Sekundärprävention von Herz-Kreislauf-Erkrankungen (KHK) erwiesen. Es zielt auf mehrere pathogenetische Pfade ab, die an der Entwicklung von KHK beteiligt sind {svg_1}. Eine Metaanalyse randomisierter kontrollierter Studien zeigte, dass this compound wiederkehrende schwerwiegende kardiovaskuläre Ereignisse (MACE) um 26%, Schlaganfall um 19% und Myokardinfarkt (MI) um 23% reduzierte {svg_2}.

2. Behandlung von nicht-kleinzelligem Lungenkrebs (NSCLC) this compound hat in vitro-Modellen von NSCLC antitumorale Wirkungen gezeigt. Es reduzierte die proliferative und invasive Fähigkeit von NSCLC-Zellen und induzierte Apoptose {svg_3}. Es wurde festgestellt, dass es die MAPK-Kaskade und die TGFβ/SMADs-Signalgebung blockiert, die bei der Epithel-Mesenchym-Transition (EMT) wichtig sind {svg_4}.

Diabetes-Management

this compound ist ein bekanntes Antidiabetikum, das zur Behandlung von Typ-2-Diabetes mellitus (T2DM) eingesetzt wird. Es wirkt als Insulin-Sensibilisator und kann anti-atherosklerotische Wirkungen haben {svg_5} {svg_6}.

Erhaltung der β-Zellfunktion

Vorläufige Berichte deuten darauf hin, dass this compound den β-Zellstress reduzieren und die Verschlechterung der β-Zellfunktion bei Patienten mit Typ-2-Diabetes und gestörter Glukosetoleranz verhindern kann {svg_7}.

Regulierung des Lipid- und Glukosestoffwechsels

this compound, ein Peroxisomen-Proliferator-aktivierter Rezeptor γ (PPARγ)-Agonist, reguliert den Lipid- und Glukose-Zellstoffwechsel {svg_8}. Es wurde festgestellt, dass es den Blutzuckerspiegel signifikant senkt {svg_9}.

Risikomanagement bei Herz-Kreislauf-Erkrankungen

Obwohl this compound das Risiko für wiederkehrende MACE, Schlaganfall oder MI bei Patienten mit klinisch manifester Gefäßerkrankung senken konnte, senkt es nicht das Risiko für die Gesamtmortalität und erhöht das Risiko für die Entwicklung von Herzinsuffizienz {svg_10}.

Wirkmechanismus

Target of Action

Pioglitazone is a selective agonist at peroxisome proliferator-activated receptor-gamma (PPARγ) . PPARγ is a ligand-activated transcription factor that is involved in the expression of more than 100 genes and affects numerous metabolic processes, most notably lipid and glucose homeostasis .

Mode of Action

Pioglitazone interacts with its target, PPARγ, in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver . Activation of PPARγ increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production, transport, and utilization . This leads to enhanced insulin sensitivity and improved uptake of blood glucose .

Biochemical Pathways

The therapeutic action of pioglitazone involves the enhancement of insulin sensitivity, which is achieved by promoting glucose uptake and utilization in adipose tissue, skeletal muscle, and liver tissue . This activity contributes to better glycemic control, as more glucose is transported into cells for energy consumption .

Pharmacokinetics

Pioglitazone is well absorbed and is metabolized by the hepatic cytochrome P450 enzyme system . It is administered once daily without regard to meals . The genes CYP2C8 and PPARG are the most extensively studied to date and selected polymorphisms contribute to respective variability in pioglitazone pharmacokinetics and pharmacodynamics .

Result of Action

Pioglitazone works by helping your body use insulin better . It decreases insulin resistance, making it easier for sugar (glucose) in the blood to get into the cells . This leads to lower blood glucose levels .

Action Environment

The action of pioglitazone is influenced by both genetic and environmental factors. Genetic variation in pioglitazone pathway genes contributes meaningfully to the clinically observed variability in drug response . Environmental factors such as diet and exercise also play a crucial role in the efficacy of pioglitazone . It is indicated as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus .

Safety and Hazards

Pioglitazone can cause or worsen congestive heart failure . It may also cause symptoms of liver damage, such as nausea, upper stomach pain, itching, loss of appetite, dark urine, clay-colored stools, or jaundice . Some people taking pioglitazone have had bladder cancer, but it is not clear if pioglitazone was the actual cause .

Zukünftige Richtungen

Future directions for Pioglitazone include its use in combination therapy with DPP-4 inhibitors and GLP-1RAs or SGLT2i, which could be a cost-effective strategy to treat both diabetes and NASH while reducing their high cardiovascular risk . Other future directions include its use in combination with novel NASH-specific drugs under development .

Biochemische Analyse

Biochemical Properties

Pioglitazone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The primary target of pioglitazone is the nuclear receptor PPARγ. Upon binding to PPARγ, pioglitazone induces conformational changes that facilitate the recruitment of coactivators and the transcription of target genes involved in glucose and lipid metabolism. Additionally, pioglitazone interacts with cytochrome P450 enzymes, particularly CYP2C8 and CYP3A4, which are involved in its metabolism . These interactions are crucial for the drug’s pharmacokinetics and pharmacodynamics.

Cellular Effects

Pioglitazone exerts various effects on different cell types and cellular processes. In adipocytes, pioglitazone promotes adipogenesis and enhances insulin sensitivity by upregulating the expression of genes involved in glucose uptake and lipid storage. In hepatocytes, pioglitazone reduces gluconeogenesis and increases glycogen synthesis. Pioglitazone also influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, and modulates gene expression by activating PPARγ . These effects collectively improve insulin sensitivity and glycemic control in patients with type 2 diabetes mellitus.

Molecular Mechanism

The molecular mechanism of pioglitazone involves its binding to the ligand-binding domain of PPARγ. This binding induces a conformational change in PPARγ, allowing it to recruit coactivators and initiate the transcription of target genes. Pioglitazone also affects the stability and activity of PPARγ by altering its hydrogen bonding network . Additionally, pioglitazone modulates the expression of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity and glycemic control.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pioglitazone change over time. Pioglitazone is stable under physiological conditions, but its metabolites, such as 1-hydroxypioglitazone, exhibit different potencies and efficacies . Long-term studies have shown that pioglitazone maintains its insulin-sensitizing effects over extended periods, with minimal degradation. Prolonged exposure to pioglitazone may lead to alterations in cellular function, including changes in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of pioglitazone vary with different dosages in animal models. At low doses, pioglitazone improves insulin sensitivity and glycemic control without significant adverse effects. At high doses, pioglitazone may cause toxic effects, including hepatotoxicity and cardiovascular complications . Threshold effects have been observed, where the beneficial effects plateau at higher doses, and adverse effects become more pronounced.

Metabolic Pathways

Pioglitazone is extensively metabolized by hydroxylation and oxidation, primarily by the cytochrome P450 enzymes CYP2C8 and CYP3A4 . The resulting metabolites, such as M-IV and M-III, are pharmacologically active and contribute to the drug’s overall efficacy. These metabolites are further conjugated to glucuronide or sulfate, facilitating their excretion. Pioglitazone’s metabolism affects metabolic flux and metabolite levels, influencing its pharmacokinetics and pharmacodynamics.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway of Pioglitazone involves the condensation of 5-(4-(2-(5-ethyl-2-pyridinyl)ethoxy)benzyl)thiazolidine-2,4-dione with 2-bromo-4-(2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy)benzoic acid. The reaction is carried out in the presence of a base and a catalyst to form the final product.", "Starting Materials": [ "5-(4-(2-(5-ethyl-2-pyridinyl)ethoxy)benzyl)thiazolidine-2,4-dione", "2-bromo-4-(2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy)benzoic acid", "Base", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 5-(4-(2-(5-ethyl-2-pyridinyl)ethoxy)benzyl)thiazolidine-2,4-dione and 2-bromo-4-(2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy)benzoic acid in a suitable solvent.", "Step 2: Add a base such as sodium hydroxide or potassium carbonate to the reaction mixture to deprotonate the carboxylic acid group of 2-bromo-4-(2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy)benzoic acid.", "Step 3: Add a catalyst such as palladium on carbon or copper iodide to the reaction mixture to facilitate the condensation reaction.", "Step 4: Heat the reaction mixture under reflux for several hours to allow the condensation reaction to occur.", "Step 5: Cool the reaction mixture and filter the solid product.", "Step 6: Wash the solid product with a suitable solvent and dry it under vacuum to obtain the final product, Pioglitazone." ] }

CAS-Nummer

105390-47-4

Molekularformel

C19H19N2NaO3S

Molekulargewicht

378.4 g/mol

IUPAC-Name

sodium;5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione

InChI

InChI=1S/C19H20N2O3S.Na/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17;/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23);/q;+1/p-1

InChI-Schlüssel

SQHZCSKYFSLBLG-UHFFFAOYSA-M

SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3

Kanonische SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)[N-]C(=O)S3.[Na+]

Synonyme

5-[4-[2-(5-ETHYL-2-PYRIDYL)ETHOXY]BENZYL]-2,4-THIAZOLIDINEDIONE

Herkunft des Produkts

United States

Q & A

Q1: What is the primary mechanism of action of Pioglitazone?

A1: Pioglitazone is a selective agonist of the nuclear transcription factor peroxisome proliferator-activated receptor gamma (PPARγ). [] This receptor plays a crucial role in regulating glucose metabolism, lipid metabolism, and inflammation. [, , ]

Q2: How does Pioglitazone binding to PPARγ affect glucose metabolism?

A2: Pioglitazone binding to PPARγ enhances insulin sensitivity in target tissues, such as skeletal muscle, liver, and adipose tissue. [, ] This leads to increased glucose uptake and utilization in peripheral tissues, contributing to improved glycemic control. [, , ]

Q3: What are the downstream effects of Pioglitazone on lipid metabolism?

A3: Pioglitazone treatment generally leads to a decrease in triglyceride levels and an increase in high-density lipoprotein cholesterol levels, potentially reducing cardiovascular disease risk. [, , ] It can also affect adipocyte differentiation and function. []

Q4: What is the molecular formula and weight of Pioglitazone?

A5: The molecular formula of Pioglitazone hydrochloride is C19H20N2O3S·HCl, and its molecular weight is 392.9 g/mol. []

Q5: Are there any specific spectroscopic data available for Pioglitazone characterization?

A6: UV spectrophotometry is commonly used to analyze Pioglitazone. The maximum absorption wavelengths have been reported as 268 nm in phosphate buffer (pH 7.4) and 272 nm in methanol. []

Q6: How does the solubility of Pioglitazone change with pH?

A7: Pioglitazone, as a weak base, exhibits pH-dependent solubility, being more soluble in acidic environments. This characteristic significantly impacts its dissolution and absorption in the gastrointestinal tract. []

Q7: How does the presence of excipients affect the performance of Pioglitazone formulations?

A8: Excipients play a crucial role in determining the particle size of precipitated Pioglitazone in the gastrointestinal tract, ultimately influencing its bioavailability. [] For instance, Hydroxypropyl Cellulose (HPC) has been shown to impact particle size distribution, affecting drug absorption and bioequivalence. []

Q8: Are there any studies investigating the stability of Pioglitazone under different conditions?

A9: While specific stability studies were not detailed in the provided research, FTIR analysis revealed potential interactions between Pioglitazone and excipients like Guar Gum, Chitosan, and Sodium Alginate, suggesting potential implications for formulation stability. []

Q9: How is Pioglitazone absorbed and distributed in the body?

A10: Pioglitazone is orally administered and absorbed in the gastrointestinal tract. [] Its absorption can be affected by factors such as food intake and formulation. After absorption, it is widely distributed throughout the body. []

Q10: What are the major metabolic pathways of Pioglitazone?

A11: Pioglitazone is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C8 and to a lesser extent by CYP1A2 and CYP2D6. [] The primary metabolite is M-IV. []

Q11: How is Pioglitazone eliminated from the body?

A12: Pioglitazone and its metabolites are primarily excreted in the feces and to a lesser extent in urine. []

Q12: How does the pharmacokinetic profile of Pioglitazone affect its dosing regimen?

A13: Pioglitazone's pharmacokinetic properties, including its relatively long half-life, allow for once-daily dosing. [, ]

Q13: What in vitro models have been used to study the effects of Pioglitazone?

A14: Researchers have utilized various in vitro models, including rat hepatoma cells (H4IIE) [] and mouse insulinoma cells (MIN6), [] to investigate the effects of Pioglitazone on cell proliferation, insulin secretion, and protection against cellular stress.

Q14: What animal models have been used to study the effects of Pioglitazone in vivo?

A15: Rodent models, such as high-fat diet-fed rats and db/db mice (a genetic model of diabetes), are commonly employed to investigate the impact of Pioglitazone on glucose metabolism, lipid profiles, and pancreatic islet function. [, ]

Q15: Are there any clinical trials evaluating the efficacy and safety of Pioglitazone in humans?

A16: Numerous clinical trials have been conducted to evaluate the efficacy and safety of Pioglitazone in patients with type 2 diabetes mellitus. [, , , , , ] These trials have assessed its impact on glycemic control, lipid profiles, and cardiovascular outcomes.

Q16: What are the known adverse effects associated with Pioglitazone use?

A17: Weight gain and edema are among the commonly reported side effects of Pioglitazone. [, ] Other potential adverse effects have been investigated in clinical trials and post-marketing surveillance.

Q17: Is there any concern regarding the long-term safety of Pioglitazone?

A18: While long-term safety data are constantly being gathered, some studies have raised concerns about potential risks associated with Pioglitazone use, such as bone fractures and bladder cancer. [, , ]

Q18: Are there any known drug-drug interactions with Pioglitazone?

A19: Pioglitazone is primarily metabolized by CYP2C8, and co-administration with drugs that are inhibitors or inducers of this enzyme could potentially alter its pharmacokinetics. [, ]

Q19: What are some of the research infrastructure and resources used in Pioglitazone research?

A20: Research on Pioglitazone utilizes a wide range of tools and resources, including cell culture facilities, animal models, clinical trial networks, and databases like Taiwan's National Health Insurance Research Database. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.